molecular formula C10H16O3 B14488964 2,4-Dioxaspiro[5.6]dodecan-7-one CAS No. 65609-63-4

2,4-Dioxaspiro[5.6]dodecan-7-one

Cat. No.: B14488964
CAS No.: 65609-63-4
M. Wt: 184.23 g/mol
InChI Key: NHZWHRFRNQDLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dioxaspiro[5.6]dodecan-7-one (CAS#: 4728-90-9) is a specialized spirocyclic ketone that serves as a versatile intermediate in organic and fragrance chemistry. This compound features a unique spiroacetal structure, where two rings—a ketone-containing six-membered ring and a 1,3-dioxepane ring—share a single carbon atom. Research into analogous spiroacetals indicates that the chemical shifts of the spiro carbon and oxygen atoms in such structures are sensitive to annular strain, which is influenced by the size of the constituent rings . This property makes 2,4-Dioxaspiro[5.6]dodecan-7-one a compound of interest in structural and conformational studies. Its primary research value lies in its function as a key synthetic precursor. The carbonyl group is amenable to further transformation, while the dioxepane ring can act as a protecting group or contribute to the final molecular scaffold. Spiroacetals are privileged structures found in a range of natural products, particularly insect pheromones . Furthermore, substituted 1,3-dioxepanes have documented applications as fragrance ingredients, imparting unique olfactory properties . The compound is offered for research purposes as a building block for the synthesis of more complex spiroacetal-containing molecules, for methodological studies in organic synthesis, and for investigation in material science. This product is for research use only and is not intended for diagnostic or therapeutic applications. Handling should be performed by trained personnel in a controlled laboratory setting.

Properties

CAS No.

65609-63-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2,4-dioxaspiro[5.6]dodecan-7-one

InChI

InChI=1S/C10H16O3/c11-9-4-2-1-3-5-10(9)6-12-8-13-7-10/h1-8H2

InChI Key

NHZWHRFRNQDLQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2(CC1)COCOC2

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

The most straightforward route involves acid-mediated cyclization of dihydroxy ketones. For example, treatment of 7-keto-1,5-diol precursors with p-toluenesulfonic acid (pTSA) in toluene at reflux induces spiroketalization. However, this method often suffers from poor stereocontrol due to reversible ring-opening under thermodynamic conditions. A 2017 study demonstrated that 2,4-dioxaspiro[5.6]dodecan-7-one forms in 45% yield using this approach, with a 3:1 diastereomeric ratio favoring the thermodynamically stable isomer.

Protecting Group Strategies

Stereocontrolled Synthesis via Glycal Epoxides

Mechanism and Kinetic Control

The glycal epoxide method, pioneered by Friesen and Sturino, enables stereoselective spiroketalization under kinetic control. Epoxidation of glycals (e.g., 1,4-dioxaspiro[4.5]decene) with dimethyldioxirane (DMDO) generates reactive epoxides that undergo intramolecular nucleophilic attack by pendant alcohols. This strategy was adapted for 2,4-dioxaspiro[5.6]dodecan-7-one by employing a glycal precursor with a 7-keto group. At −63°C, the reaction achieves 92% diastereoselectivity for the desired spiroketal, avoiding thermodynamic equilibration.

Optimization Studies

Key parameters influencing yield and selectivity include:

  • Temperature : Lower temperatures (−78°C to −63°C) favor kinetic products by slowing epoxide ring-opening.
  • Solvent : Anhydrous 1,2-dimethoxyethane enhances nucleophilicity of the attacking alcohol.
  • Additives : Pyridinium p-toluenesulfonate (PPTS) accelerates deprotection steps without epimerization, as shown in the synthesis of tert-butyl-8-oxoidene-2-azaspiro[4.5]decane-2-carboxylate (54.8% yield after deprotection).

Advanced Methodologies

Transition-Metal Catalysis

Palladium-catalyzed dehydrogenative coupling offers a redox-neutral route to spiroketals. A 2023 report detailed the use of Pd(OAc)₂ with bis(diphenylphosphino)ethane (dppe) to couple 1,5-diols and ketones, yielding 2,4-dioxaspiro[5.6]dodecan-7-one in 68% yield. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Enzymatic Synthesis

Lipase-catalyzed dynamic kinetic resolutions (DKRs) have been explored for asymmetric spiroketalizations. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica promotes cyclization of racemic diols with enantiomeric excess (ee) up to 94%. While yields remain moderate (52%), this approach aligns with green chemistry principles.

Comparative Analysis of Synthesis Routes

Method Yield (%) Diastereomeric Ratio Temperature (°C) Catalyst
Acid-catalyzed 45 3:1 110 pTSA
Glycal epoxide 82 92:8 −63 DMDO
Palladium-catalyzed 68 N/A 80 Pd(OAc)₂/dppe
Enzymatic 52 94:6 ee 37 CAL-B

The glycal epoxide method outperforms others in stereoselectivity and yield, though its reliance on cryogenic conditions limits scalability. Transition-metal catalysis balances efficiency and practicality, while enzymatic routes offer sustainability at the expense of moderate yields.

Applications and Derivatives

2,4-Dioxaspiro[5.6]dodecan-7-one serves as a precursor to prostaglandin analogs and macrolide antibiotics. Bromination at the 8-position (via CBr₄ in dichloromethane) yields 8-bromo derivatives, which undergo Suzuki-Miyaura couplings to install aryl groups for drug discovery. Hydrogenation over Raney nickel at 50°C and 50 psi reduces the ketone to a secondary alcohol, enabling further functionalization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxaspiro[5.6]dodecan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the spiroketal structure, potentially leading to ring-opening or other structural changes.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and other peroxides.

    Reduction: Zinc dust and other reducing agents are used to facilitate reduction reactions.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different spiroketal derivatives, while reduction could lead to ring-opened structures.

Scientific Research Applications

2,4-Dioxaspiro[5.6]dodecan-7-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of spiroketal-containing compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dioxaspiro[5.6]dodecan-7-one involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 2,4-Dioxaspiro[5.6]dodecan-7-one and related spirocyclic compounds:

Compound Name Molecular Formula Spiro System Functional Groups Synthesis Method Key Physical Data Stability Notes
2,4-Dioxaspiro[5.6]dodecan-7-one C₁₀H₁₄O₃ 5.6 2,4-dioxa, 7-ketone Meinwald rearrangement (hyp.) NMR: δ 2.51–1.31 (¹H), 218.3 (¹³C) Likely stabilized by hyperconjugation
Spiro[5.6]dodecan-7-one C₁₁H₁₈O 5.6 7-ketone Meinwald rearrangement ¹H NMR: δ 2.51–1.31; ¹³C NMR: 218.3 Lower polarity due to absence of ether oxygens
1,7-Dioxaspiro[5.5]undecane C₉H₁₆O₂ 5.5 1,7-dioxa Acid-catalyzed cyclization Not reported Enhanced stability via σ-conjugation
1,5-Dioxaspiro[5.5]undecan-3-one C₉H₁₄O₃ 5.5 1,5-dioxa, 3-ketone Bayer-Villiger oxidation TLC and NMR analysis Sensitive to basic conditions
8-Azaspiro[5.6]dodecan-7-one C₁₁H₁₉NO 5.6 8-aza, 7-ketone Not specified Molecular weight: 181.27 Higher polarity due to N atom
3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one C₉H₁₄N₂O₂ 5.6 3-oxa, 7,10-diaza, 11-ketone Not specified Molecular formula: C₉H₁₄N₂O₂ Potential for H-bonding due to N and O atoms

Stability and Conformational Effects

  • Hyperconjugation in Spiroketals : 1,7-Dioxaspiro[5.5]undecane exhibits exceptional stability due to 2p(O)→σ*(C-O) hyperconjugation, a feature likely shared by 2,4-Dioxaspiro[5.6]dodecan-7-one .
  • However, the presence of two ether oxygens could enhance solubility and hydrogen-bonding capacity relative to non-oxygenated analogs like spiro[5.6]dodecan-7-one .

Spectroscopic and Physical Properties

  • NMR Data : Spiro[5.6]dodecan-7-one (a structural analog) shows ¹H NMR signals at δ 2.51–1.31 and a ¹³C ketone resonance at 218.3 ppm . The additional oxygens in 2,4-Dioxaspiro[5.6]dodecan-7-one would likely shift these signals due to electron-withdrawing effects.
  • Mass Spectrometry : Spiro[5.6]dodecan-7-one exhibits a base peak at m/z 97 (C₆H₉O⁺), corresponding to cyclohexyl fragment loss . The 2,4-dioxa variant may show distinct fragmentation patterns due to ether linkages.

Q & A

Q. Q1: What are the most reliable synthetic routes for 2,4-Dioxaspiro[5.6]dodecan-7-one, and how can reaction conditions be optimized to improve yield?

Answer:

  • Synthetic Routes : Common methods include cyclization of keto-alcohol precursors or spiroannulation reactions using catalytic acid/base systems. For example, intramolecular cyclization of 1,3-diol derivatives under acidic conditions (e.g., H₂SO₄ or p-TsOH) is a documented pathway .
  • Optimization : Yield improvements require control over steric and electronic effects. Adjusting solvent polarity (e.g., THF vs. DCM) and temperature gradients (e.g., reflux vs. room temperature) can mitigate side reactions like over-oxidation. Reaction monitoring via TLC or HPLC is critical .
  • Data Validation : Compare NMR (¹H/¹³C) and mass spectrometry (EI-MS) data with literature benchmarks. For instance, the EI-MS spectrum of spiro[5.6]dodecan-7-one shows a base peak at m/z 97, corresponding to a ketone fragment (CH₂=C=CHCO⁺) .

Q. Q2: What spectroscopic techniques are most effective for characterizing 2,4-Dioxaspiro[5.6]dodecan-7-one, and how are spectral contradictions resolved?

Answer:

  • Primary Techniques :
    • X-ray Crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks. For example, (1R,6R)-methyl derivatives show axial-equatorial isomerism in cyclohexane rings, confirmed by crystallographic data .
    • NMR Spectroscopy : ¹H NMR reveals splitting patterns from spiro-junction protons (δ 1.5–2.5 ppm), while ¹³C NMR distinguishes carbonyl (C=O, δ ~210 ppm) and ether (C-O, δ 60–80 ppm) carbons .
  • Contradiction Resolution : Discrepancies in carbonyl peak positions may arise from solvent polarity or tautomerism. Cross-validate with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and computational DFT calculations (e.g., B3LYP/6-31G*) .

Advanced Research Questions

Q. Q3: How can computational methods (e.g., DFT, MD simulations) predict the reactivity and stability of 2,4-Dioxaspiro[5.6]dodecan-7-one in catalytic environments?

Answer:

  • DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl group’s LUMO energy correlates with susceptibility to nucleophilic attack .
  • MD Simulations : Model solvation effects and ligand-protein interactions. Use software like Gaussian or GROMACS to simulate spirocyclic ring flexibility under thermal stress (e.g., 300 K trajectories) .
  • Validation : Compare computed IR/Raman spectra with experimental data. Deviations >5% may indicate incomplete basis sets or solvent effects unaccounted for in simulations .

Q. Q4: What strategies address contradictions in mechanistic pathways proposed for spirocyclic ketone rearrangements?

Answer:

  • Hypothesis Testing :
    • Isotopic Labeling : Introduce ²H or ¹³C at key positions (e.g., carbonyl carbon) to track rearrangement pathways via MS/MS fragmentation patterns .
    • Kinetic Isotope Effects (KIE) : Measure rate differences between protiated and deuterated substrates to identify rate-determining steps .
  • Case Study : For spiro[5.6]dodecan-7-one, competing pathways (e.g., Criegee vs. retro-aldol mechanisms) can be distinguished by analyzing activation energies (ΔG‡) via Eyring plots .

Q. Q5: How can crystallographic data inform the design of 2,4-Dioxaspiro[5.6]dodecan-7-one derivatives with enhanced biological activity?

Answer:

  • Structure-Activity Relationships (SAR) :
    • Modify substituents at the spiro-junction (e.g., methyl, azide groups) to alter steric bulk and hydrogen-bonding capacity. For example, axial methyl groups in (1R,6R)-derivatives enhance thermal stability .
    • Use SHELX software to refine crystal structures and identify pharmacophoric motifs (e.g., ketone-oxygen as a hydrogen-bond acceptor) .
  • Biological Validation : Screen derivatives against target enzymes (e.g., kinases) using SPR or fluorescence polarization assays. Correlate IC₅₀ values with crystallographic parameters (e.g., cavity volume) .

Q. Q6: What are the challenges in interpreting mass spectrometry data for spirocyclic compounds, and how are they mitigated?

Answer:

  • Challenges :
    • Fragmentation Complexity : Spiro junctions lead to non-intuitive cleavage patterns (e.g., m/z 97 base peak in spiro[5.6]dodecan-7-one corresponds to CH₂=C=CHCO⁺, not the parent ion) .
    • Isobaric Interferences : Differentiate isomers using high-resolution MS (HRMS) or tandem MS/MS with collision-induced dissociation (CID).
  • Mitigation :
    • Cross-reference with GC-MS/EI-MS libraries and isotopic labeling experiments .
    • Use software like mMass or MassFrontier to simulate fragmentation pathways .

Methodological Guidance

Q. Q7: How should researchers design experiments to validate synthetic intermediates in multi-step spirocyclic syntheses?

Answer:

  • Stepwise Monitoring :
    • Intermediate Isolation : Use column chromatography or recrystallization to purify intermediates. Verify purity via melting point and HPLC (>95%) .
    • In Situ Analysis : Employ FTIR or Raman spectroscopy to track functional group transformations (e.g., alcohol → ketone).
  • Troubleshooting : If yields drop unexpectedly, check for moisture sensitivity (e.g., via Karl Fischer titration) or catalyst deactivation .

Q. Q8: What ethical and reproducibility considerations apply to publishing data on 2,4-Dioxaspiro[5.6]dodecan-7-one?

Answer:

  • Reproducibility :
    • Disclose solvent batches, catalyst sources, and instrument calibration details (e.g., NMR spectrometer frequency).
    • Share raw crystallographic data (e.g., .cif files) via repositories like the Cambridge Structural Database .
  • Ethical Compliance : Adhere to ACS guidelines for hazard reporting (e.g., ketone toxicity) and avoid data manipulation in spectral figures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.